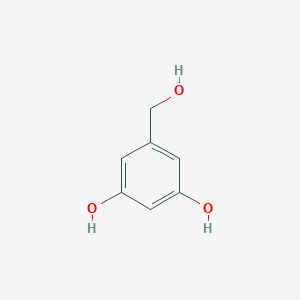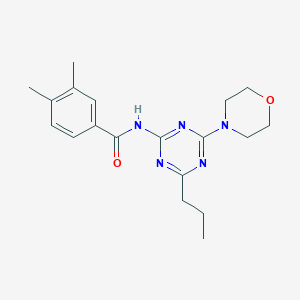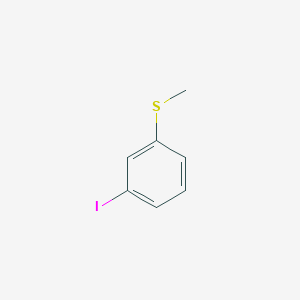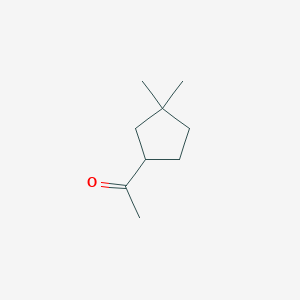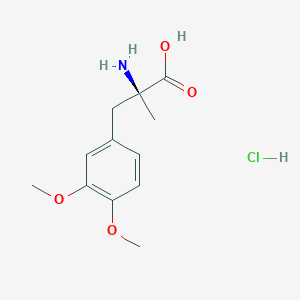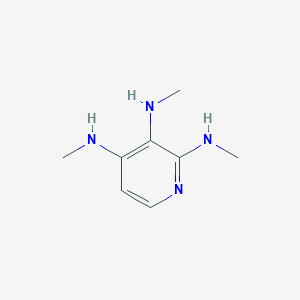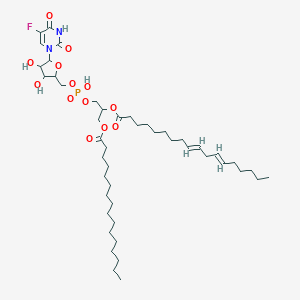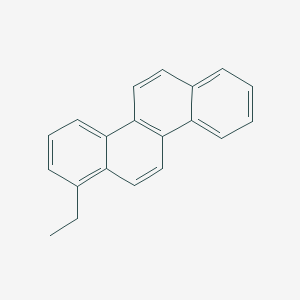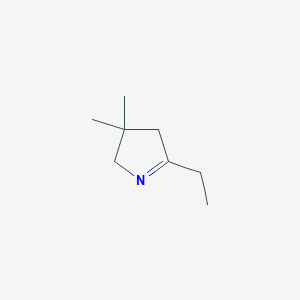
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole (EDDP) is a chemical compound that has been extensively studied for its potential applications in scientific research. EDDP is a pyrrole derivative that has a unique structure and properties that make it a promising candidate for various research applications.
科学的研究の応用
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been studied for its potential applications in various scientific fields, including chemistry, biology, and pharmacology. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been used as a precursor for the synthesis of various compounds, including pyrrole-based dyes and polymers. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. In pharmacology, 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been studied for its potential as an anticonvulsant and anxiolytic agent.
作用機序
The mechanism of action of 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole is not fully understood. However, it is believed that 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole exerts its effects by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been shown to increase the activity of GABA receptors and decrease the activity of glutamate receptors, which may contribute to its anticonvulsant and anxiolytic effects.
生化学的および生理学的効果
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been shown to have various biochemical and physiological effects. In animal studies, 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been shown to increase the threshold for seizures and reduce anxiety-like behavior. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has also been shown to increase the levels of certain neurotransmitters, including GABA and serotonin, in the brain. These effects suggest that 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole may have potential therapeutic applications for the treatment of epilepsy and anxiety disorders.
実験室実験の利点と制限
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for various research applications. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole.
将来の方向性
There are several potential future directions for research on 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole. One area of interest is the development of new synthetic methods for 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole for the treatment of epilepsy and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole is a unique chemical compound that has potential applications in various scientific fields. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole can be synthesized using various methods, and it has been studied for its potential as a fluorescent probe, anticonvulsant, and anxiolytic agent. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole exerts its effects by modulating the activity of certain neurotransmitters in the brain, and it has been shown to have various biochemical and physiological effects. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole and its mechanism of action.
合成法
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole can be synthesized using various methods, including the Hantzsch reaction and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, dimethylamine, and acetaldehyde in the presence of a catalyst. The Pictet-Spengler reaction involves the condensation of tryptamine and acetaldehyde in the presence of a catalyst. Both methods have been used to synthesize 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole with high yields and purity.
特性
CAS番号 |
155904-93-1 |
|---|---|
製品名 |
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole |
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC名 |
5-ethyl-3,3-dimethyl-2,4-dihydropyrrole |
InChI |
InChI=1S/C8H15N/c1-4-7-5-8(2,3)6-9-7/h4-6H2,1-3H3 |
InChIキー |
WYZUEXDOQLVTMX-UHFFFAOYSA-N |
SMILES |
CCC1=NCC(C1)(C)C |
正規SMILES |
CCC1=NCC(C1)(C)C |
同義語 |
2H-Pyrrole,5-ethyl-3,4-dihydro-3,3-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



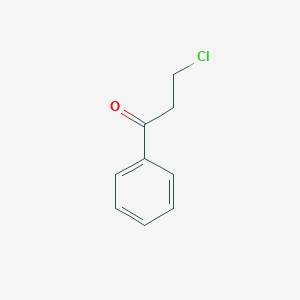
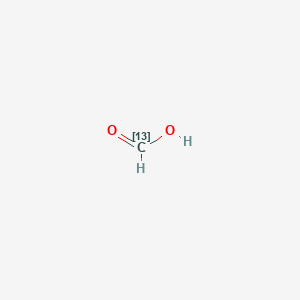
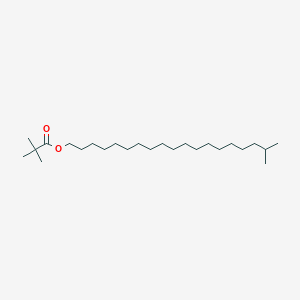
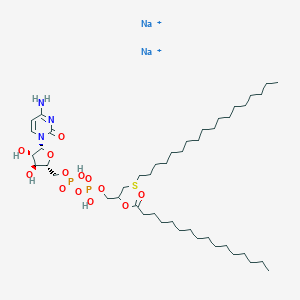
![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)
